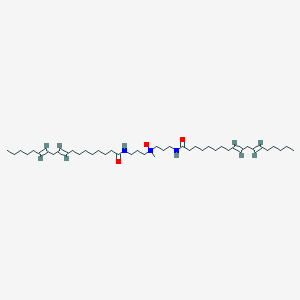
N,N-Bis(3-(((8,11-heptadecadienyl)carbonyl)amino)propyl)methanamine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,12-Octadecadienamide, N,N’-((methyloxidoimino)di-3,1-propanediyl)bis- is a complex organic compound with a unique structure It belongs to the class of amides and is characterized by the presence of two octadecadienamide groups linked by a methyloxidoimino bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,12-Octadecadienamide, N,N’-((methyloxidoimino)di-3,1-propanediyl)bis- typically involves the reaction of 9,12-octadecadienoic acid with appropriate amine derivatives under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. the process is scaled up to accommodate larger quantities of reactants and to ensure efficient production. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
9,12-Octadecadienamide, N,N’-((methyloxidoimino)di-3,1-propanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amide groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce corresponding amines or alcohols.
Aplicaciones Científicas De Investigación
9,12-Octadecadienamide, N,N’-((methyloxidoimino)di-3,1-propanediyl)bis- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 9,12-Octadecadienamide, N,N’-((methyloxidoimino)di-3,1-propanediyl)bis- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
9,12-Octadecadienamide: A simpler analog with similar structural features.
N,N’-Bis(2-hydroxyethyl)-9,12-octadecadienamide: Another related compound with hydroxyl groups.
Uniqueness
9,12-Octadecadienamide, N,N’-((methyloxidoimino)di-3,1-propanediyl)bis- is unique due to its methyloxidoimino bridge, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
72987-22-5 |
|---|---|
Fórmula molecular |
C43H79N3O3 |
Peso molecular |
686.1 g/mol |
Nombre IUPAC |
N-methyl-3-[[(9E,12E)-octadeca-9,12-dienoyl]amino]-N-[3-[[(9E,12E)-octadeca-9,12-dienoyl]amino]propyl]propan-1-amine oxide |
InChI |
InChI=1S/C43H79N3O3/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-36-42(47)44-38-34-40-46(3,49)41-35-39-45-43(48)37-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h12-15,18-21H,4-11,16-17,22-41H2,1-3H3,(H,44,47)(H,45,48)/b14-12+,15-13+,20-18+,21-19+ |
Clave InChI |
JJIXUNVBJZPLFA-IURJCLCNSA-N |
SMILES isomérico |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)NCCC[N+]([O-])(CCCNC(=O)CCCCCCC/C=C/C/C=C/CCCCC)C |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCC(=O)NCCC[N+](C)(CCCNC(=O)CCCCCCCC=CCC=CCCCCC)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14449379.png)


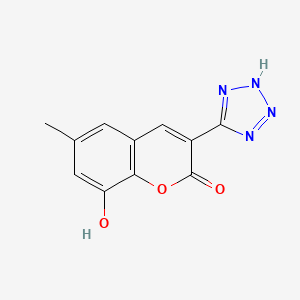

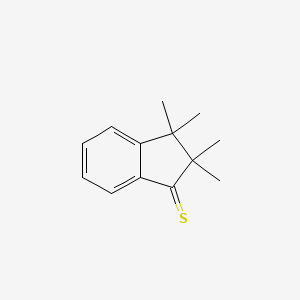

![Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol, (1R,2S,3S,4S)-](/img/structure/B14449420.png)
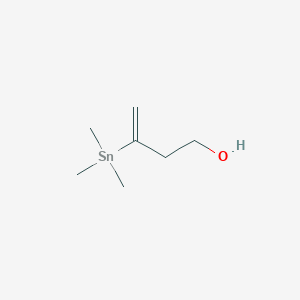
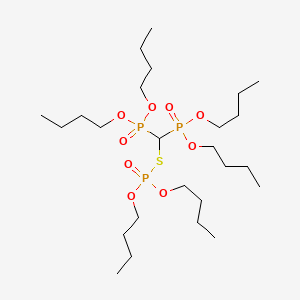

![Diethyl [9-(3-methyl-5-pentylfuran-2-yl)nonyl]propanedioate](/img/structure/B14449453.png)
